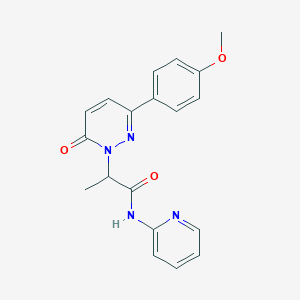

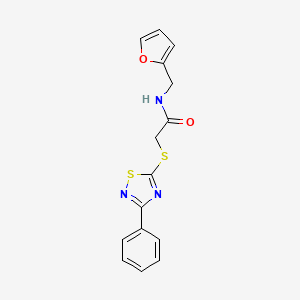

N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

N-4HCS compounds have been synthesized for research purposes . For example, a photoactivatable N-4HCS derivative was synthesized to identify the cellular target of the N-4HCS series .Molecular Structure Analysis

While specific molecular structure analysis of the compound was not found, it’s known that the N-4HCS compounds have a unique structure that enables diverse applications .Applications De Recherche Scientifique

Synthesis and Systemic Exposure

The synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, has been explored for improved systemic exposure in guinea pigs. These studies focus on the synthesis process and the potential systemic effects of these compounds, providing a foundation for further exploration of similar compounds like N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (Owton et al., 1995).

Alzheimer's Disease Treatment

Research into 5-aroylindolyl-substituted hydroxamic acids, similar in structure to this compound, has shown promise in treating Alzheimer's disease. These compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity (Lee et al., 2018).

Chemical Transformations and Derivatives

Studies on the transformation of chromone-3-carboxamide, a compound structurally related to this compound, have been conducted. These transformations have led to the synthesis of various derivatives, indicating the potential for diverse applications in chemical synthesis and possibly pharmaceuticals (Ibrahim, 2009).

Potential Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl compounds, which share a similar structure with this compound, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and have displayed analgesic and anti-inflammatory effects in experimental models (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Investigations into the cytotoxicity of compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally akin to this compound, have been conducted. These studies provide insight into the potential therapeutic applications of such compounds in targeting cancer cells (Hassan et al., 2014).

Mécanisme D'action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of male gametes in the malaria parasite . By targeting and stabilizing Pfs16, the compound disrupts the normal progression of these pathways, leading to the inhibition of male gamete formation .

Result of Action

The result of the compound’s action is the inhibition of male gamete formation in the malaria parasite . This leads to a disruption in the parasite’s life cycle and prevents its transmission to the mosquito . The compound’s action thus has the potential to block the spread of malaria.

Analyse Biochimique

Biochemical Properties

The biochemical properties of N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide are largely related to its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16 in lysates from activated mature gametocytes , suggesting that the compound may have a significant role in the biochemical reactions involving this protein.

Cellular Effects

This compound has been shown to have profound effects on the cellular processes of the malaria parasite. Specifically, it blocks male gamete formation in the malaria parasite life cycle . This suggests that the compound may influence cell function by impacting cell signaling pathways and gene expression related to gametogenesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction stabilizes Pfs16, which may lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on male gamete formation suggest that it may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 suggests that it may be involved in the metabolic pathways of this protein .

Subcellular Localization

Its interaction with the Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 suggests that it may be localized to the parasitophorous vacuole membrane .

Propriétés

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-24-16-8-4-5-13-11-17(26-18(13)16)19(22)21-12-20(23)9-10-25-15-7-3-2-6-14(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEVRSCATCVMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B2954438.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2954444.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)

![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)

![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)